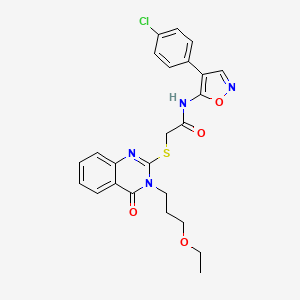

![molecular formula C10H7N3OS B2918001 2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 67795-43-1](/img/structure/B2918001.png)

2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

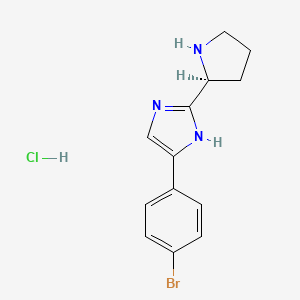

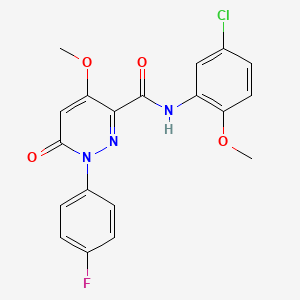

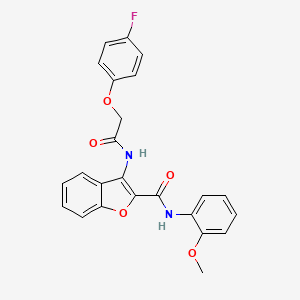

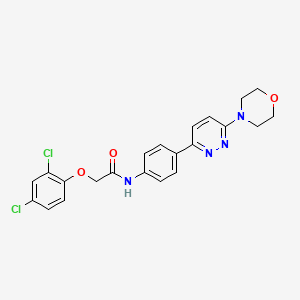

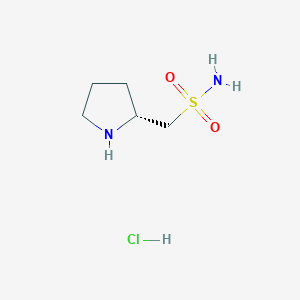

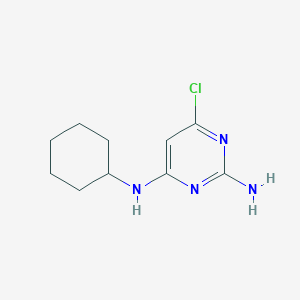

“2-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidinones . Thienopyrimidinones have been studied for their potential as antitubercular agents .

Synthesis Analysis

Thienopyrimidinones, including “2-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one”, can be synthesized from 3-aminothiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis process involves condensation reaction, chlorination, and nucleophilic substitution .Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been synthesized through various methods, including cyclocondensation and S-methylation processes. For instance, Dave et al. (1997) described the synthesis of similar compounds by cyclocondensation of thieno[2,3-b]pyridines with isothiocyanates, followed by S-methylation (Dave, Shah, & Shah, 1997).

- Molecular Structure and Modification : Studies have been conducted on the modification of the compound's structure to explore different pharmacological properties. For example, Wen-yan (2010) synthesized novel derivatives by reacting substituted-phenols with the compound's keto form (Bao Wen-yan, 2010).

Pharmacological Studies and Applications

- Antimicrobial Activities : Fayed et al. (2014) synthesized derivatives of the compound as antimicrobial agents. They evaluated these derivatives against various bacterial strains, comparing them to streptomycin and fusidic acid (Fayed, Amr, Al-Omar, & Mostafa, 2014).

- Potential as Kinase Inhibitors : Loidreau et al. (2015) reported the design and synthesis of a series of derivatives of the compound, evaluating their inhibitory potency against protein kinases. This study indicated potential applications in targeting specific kinases for therapeutic purposes (Loidreau et al., 2015).

- Antitumor Activity : Research has also explored the compound's potential in cancer treatment. For instance, Hafez and El-Gazzar (2017) synthesized derivatives and evaluated their antitumor activity, showing promising results against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c1-5-12-7-6-3-2-4-11-10(6)15-8(7)9(14)13-5/h2-4H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYGKGVVYRQCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)SC3=C2C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2917929.png)

![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)

![2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2917939.png)